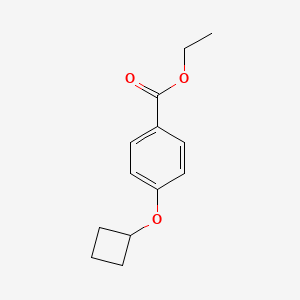












|
REACTION_CXSMILES
|
C1([O:4]C2C=CC(C(O)=O)=CC=2)CC1.C(C1C=C(O)C=CC=1C(N)=O)C.C1(Br)CCC1.C(=O)([O-])[O-].[K+:35].[K+].[I-].[K+].[CH:39]1([O:43][C:44]2[CH:54]=[CH:53][C:47]([C:48]([O:50]CC)=[O:49])=[CH:46][CH:45]=2)[CH2:42][CH2:41][CH2:40]1>CN(C)C=O>[CH:39]1([O:43][C:44]2[CH:54]=[CH:53][C:47]([C:48]([OH:50])=[O:49])=[CH:46][CH:45]=2)[CH2:42][CH2:41][CH2:40]1.[OH-:4].[K+:35] |f:3.4.5,6.7,11.12|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C(=O)N)C=CC(=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)OC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
hydrolyzed by heating with 200 ml
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC1)OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[K+]
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 10% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |